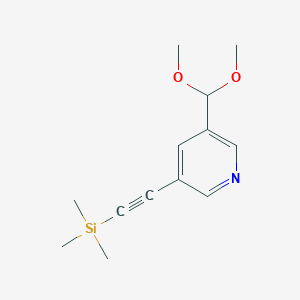

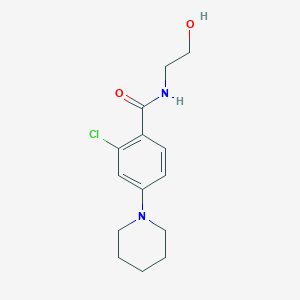

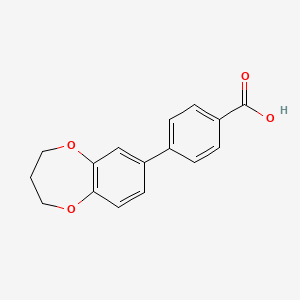

3-(Dimethoxymethyl)-5-((trimethylsilyl)ethynyl)pyridine

カタログ番号 B1324994

CAS番号:

879326-80-4

分子量: 249.38 g/mol

InChIキー: OZASIYDGVNBWMZ-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-(Dimethoxymethyl)-5-((trimethylsilyl)ethynyl)pyridine” is likely to be an organic compound containing a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The compound also contains a dimethoxymethyl group and a trimethylsilyl ethynyl group attached to the pyridine ring .

Chemical Reactions Analysis

The chemical reactions of this compound would depend on the reactivity of the functional groups present in it. The pyridine ring is aromatic and relatively stable, but can undergo electrophilic substitution reactions. The trimethylsilyl ethynyl group might be susceptible to reactions with nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the characteristics of its functional groups. For example, the presence of the pyridine ring might confer some degree of polarity to the molecule, affecting its solubility in different solvents .科学的研究の応用

Field: Organic Semiconductors

- Application : The compound is used in the development of organic semiconductors .

- Method : The compound is modified with (trialkylsilyl)ethynyl substituents to investigate the effects of these substituents on the packing structure of a series of DNTT derivatives .

- Results : The packing structures of the derivatives with small (trialkylsilyl)ethynyl substituents, such as (trimethylsilyl)ethynyl (TMSE) and (triethylsilyl)ethynyl (TESE) groups, were revealed to be the herringbone packing . Organic field-effect transistors (OFETs) based on these compounds showed a comparable high mobility of 0.19 to 0.87 cm² V⁻¹ s⁻¹ .

Field: Synthesis of Organometallic Compounds

- Application : The compound could potentially be used in the synthesis of organometallic compounds .

- Method : While the specific methods of application or experimental procedures for “3-(Dimethoxymethyl)-5-((trimethylsilyl)ethynyl)pyridine” are not detailed, organolithium complexes are often synthesized through the reaction of an organohalide with lithium metal .

- Results : The synthesis of monomeric organolithium complexes remains a synthetic challenge for organometallic chemists . These complexes could provide enhanced Li–C bond reactivity and suggest mechanisms for a plethora of LiR-mediated reactions .

Field: Synthesis of Functional Polysiloxanes

- Application : The compound could potentially be used in the synthesis of functional polysiloxanes .

- Method : While the specific methods of application or experimental procedures for “3-(Dimethoxymethyl)-5-((trimethylsilyl)ethynyl)pyridine” are not detailed, functional dialkoxysilanes are often synthesized through a two-step method involving a thiol–ene click reaction .

- Results : The functional polysiloxanes show obvious fluorescence properties, which are assumed to be generated from unconventional chromophores . They are successfully used for hydrophilic modification of a poly (styrene- b -butadiene- b -styrene) triblock copolymer .

Field: Construction of Terminal Conjugated Enynes

- Application : The compound could potentially be used in the construction of terminal conjugated enynes .

- Method : The cross-coupling reaction of (E)- and (Z)-alk-1-enyldialkylborane with (trimethylsilyl)ethynyl bromide proceeds in the presence of a catalytic amount of copper(II) acetylacetonate and a base under extremely mild conditions .

- Results : This method provides conjugated enynes with a distal carbon-carbon triple bond .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

2-[5-(dimethoxymethyl)pyridin-3-yl]ethynyl-trimethylsilane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2Si/c1-15-13(16-2)12-8-11(9-14-10-12)6-7-17(3,4)5/h8-10,13H,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZASIYDGVNBWMZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CN=CC(=C1)C#C[Si](C)(C)C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10640077 |

Source

|

| Record name | 3-(Dimethoxymethyl)-5-[(trimethylsilyl)ethynyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Dimethoxymethyl)-5-((trimethylsilyl)ethynyl)pyridine | |

CAS RN |

879326-80-4 |

Source

|

| Record name | 3-(Dimethoxymethyl)-5-[2-(trimethylsilyl)ethynyl]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=879326-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Dimethoxymethyl)-5-[(trimethylsilyl)ethynyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylmethanol](/img/structure/B1324929.png)

![2-[2-(tert-Butoxycarbonyl)tetrahydro-1(2H)-pyridazinyl]-2-phenylacetic acid](/img/structure/B1324933.png)

![[1-(3-Fluorobenzyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1324935.png)